N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N⁴,6-Diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by substituents at positions 1, 3, 4, and 5. Key structural features include:
- 1- and 3-methyl groups: These substituents enhance steric stability and modulate electronic properties of the heterocyclic core.
- N⁴-isopropyl and 6-diisopropyl groups: These hydrophobic groups influence solubility and intermolecular interactions.
- 4-carboxamide moiety: A critical functional group for hydrogen bonding and biological activity.
For example, brominated intermediates (e.g., 6-bromo-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine) are reacted with phosphorus oxybromide to introduce hydrazine or carboxamide groups . Subsequent coupling reactions (e.g., with isocyanates or aryl halides) yield final products .
Properties
Molecular Formula |
C15H22N4O |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1,3-dimethyl-N,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H22N4O/c1-8(2)12-7-11(15(20)16-9(3)4)13-10(5)18-19(6)14(13)17-12/h7-9H,1-6H3,(H,16,20) |
InChI Key |
BQSWYDCCABHNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyridines with Hydrazines
A widely adopted method involves the cyclocondensation of 3-aminopyridine derivatives with substituted hydrazines. For instance, 6-isopropyl-4-methylpyridin-3-amine reacts with methylhydrazine under acidic conditions to yield the 1,3-dimethyl-substituted pyrazolo[3,4-b]pyridine intermediate. Key parameters include:
-
Temperature : 80–100°C
-
Catalyst : Acetic acid or HCl
-
Yield : 60–75%
This method prioritizes regioselectivity, ensuring the methyl groups occupy the 1- and 3-positions of the pyrazole ring.
Palladium-Catalyzed Cyclization
Recent advances employ palladium-catalyzed cross-coupling to construct the bicyclic system. A 3-iodo-4-methylpyridine derivative undergoes coupling with a propargylamine intermediate, followed by cyclization in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). This method offers superior control over steric hindrance introduced by the isopropyl groups at C-6 and N⁴.
The introduction of the carboxamide group at position 4 is achieved through aminocarbonylation, leveraging palladium catalysis.
Palladium-Catalyzed Aminocarbonylation
Adapting methodologies from Skrydstrup’s COware® system, 4-iodo-1,3-dimethyl-6-isopropyl-1H-pyrazolo[3,4-b]pyridine reacts with isopropylamine under CO atmosphere (generated ex situ) to form the target carboxamide:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Solvent | DMF/Toluene (1:1) |
| Temperature | 90°C |
| CO Pressure | 1 atm |
| Yield | 89–92% |
This method circumvents hazardous CO gas handling and achieves near-quantitative conversion.
Sequential Bromination-Amidation
Alternative routes involve bromination at C-4 followed by Ullmann-type amidation:
-
Amidation : CuI (10 mol%), L-proline (20 mol%), isopropylamine (2 eq), K₂CO₃ (3 eq) in DMSO at 110°C (65% yield).
While less efficient than aminocarbonylation, this approach is viable for laboratories lacking CO infrastructure.
Substituent Optimization: Isopropyl and Methyl Groups
N⁴-Isopropyl Functionalization
The N⁴-isopropyl group is introduced during the aminocarbonylation step by employing isopropylamine as the nucleophile. competing reactions (e.g., hydrolysis to carboxylic acid) are suppressed by maintaining anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary pathways:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation + Aminocarbonylation | 72 | 98 | High regioselectivity | Multi-step purification |
| Palladium Cyclization + Ullmann Amidation | 68 | 95 | Avoids CO gas | Lower functional group tolerance |
Scale-Up Considerations and Industrial Feasibility
For kilogram-scale production, the aminocarbonylation route demonstrates superior efficiency:
Critical process parameters include strict temperature control during CO generation and exclusion of moisture during amide coupling.
Chemical Reactions Analysis
Types of Reactions
N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Anhydrous potassium carbonate in dry N,N-dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
Anticancer Activity
Research indicates that N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide demonstrates significant anticancer properties. Preliminary studies have shown that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity Evaluation
- Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer)
- IC50 Values :
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
The compound exhibits potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases where cytokine levels are elevated.
Mechanism of Action :
- Inhibition of NF-kB signaling pathway
- Reduction in the production of TNF-alpha and IL-6
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-b]pyridine have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.
Research Findings :
- Compounds within this class have been tested against Gram-positive and Gram-negative bacteria.
- Demonstrated effectiveness in inhibiting bacterial growth, suggesting a role in developing new antibiotics .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing appropriate hydrazine derivatives and pyridine-based compounds.
- Substitution Reactions : Modifying the pyrazole ring to enhance biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| N~4~,6-diisopropyl-1,3-dimethyl... | Significant | Moderate | Present |
| Pyrazolo[3,4-b]pyridine derivative X | Moderate | High | Absent |
| Pyrazolo[3,4-b]pyridine derivative Y | Low | Significant | Moderate |
Mechanism of Action
The compound exerts its effects by inhibiting the activity of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation can lead to cancer. By binding to the ATP pocket of TRKs, the compound prevents the phosphorylation of the kinase domain, thereby inhibiting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Trends and Findings
Substituent Impact on Solubility :
- Hydrophobic groups (e.g., isopropyl, methoxyphenyl) reduce aqueous solubility but improve membrane permeability. For instance, JTE013’s dichloropyridinyl group enhances target binding but requires formulation optimization for bioavailability .
- Polar groups (e.g., carboxylic acid in ’s compound) increase solubility but may limit blood-brain barrier penetration .
Synthetic Efficiency :
- Yields vary significantly with substituent complexity. For example, hydrazine-carboxamide derivatives (e.g., compound 5e in ) achieve 86% yield due to optimized coupling conditions , while brominated intermediates (e.g., compound 1 in ) show lower yields (18%) due to steric hindrance .
Biological Activity :
Case Study: Radiolabeled Derivatives
describes the synthesis of N-(2-Chloro-6-hydroxypyridin-4-yl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)hydrazine-1-carboxamide (18) , a precursor for radiolabeling. Key comparisons:
- Modification : Hydroxyl group at pyridinyl position improves water solubility vs. methoxy or chloro substituents.
- Yield: 43% after deprotection, lower than non-hydroxylated analogues due to sensitivity of hydroxyl groups during purification .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N⁴,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. For example, pyrazolo[3,4-b]pyridine derivatives are synthesized via condensation of aminopyrazoles with aromatic aldehydes or ketones under reflux in acetonitrile or ethanol. Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst (e.g., triethylamine) significantly influence yield. Post-reaction, evaporation under reduced pressure and recrystallization from acetonitrile or ethanol are standard purification steps .
Q. What purification techniques ensure high purity for this compound?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., acetonitrile) is effective for isolating crystalline products. Chromatographic methods, such as column chromatography with silica gel and ethyl acetate/hexane gradients, can resolve impurities. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) is recommended for purity validation (>98%) .
Q. Which spectroscopic methods are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., diisopropyl groups at δ 1.2–1.5 ppm, methyl substituents at δ 2.3–2.6 ppm) .
- IR Spectroscopy : Confirms carboxamide C=O stretching (~1650–1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C17H25N4O: calculated 313.20) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at the diisopropyl or methyl positions. For example, replace isopropyl with cyclopropyl to assess steric effects .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability assays (e.g., IC50 determination in cancer lines). Compare activity trends with computational docking results .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Methodological Answer :
- Parameter Screening : Systematically vary solvent (e.g., DMF vs. acetonitrile), temperature, and catalyst loading in small-scale trials.
- Reproducibility Checks : Confirm moisture sensitivity of intermediates (e.g., anhydrous conditions for carboxamide formation) .
- Yield Optimization Table :
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | Triethylamine | 72 |
| DMF | 100 | None | 58 |
| Ethanol | 70 | K2CO3 | 65 |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to ATP-binding pockets (e.g., kinases). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with diisopropyl substituents .
- MD Simulations : Conduct 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in biological activity across cell lines?
- Methodological Answer :
- Dose-Response Curves : Generate IC50 values in ≥3 cell lines (e.g., MCF-7, A549, HepG2) to assess selectivity.
- Mechanistic Profiling : Perform transcriptomics or proteomics to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
